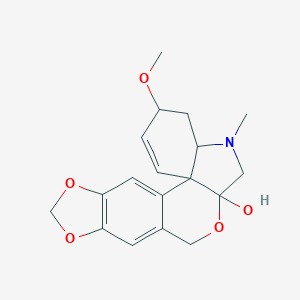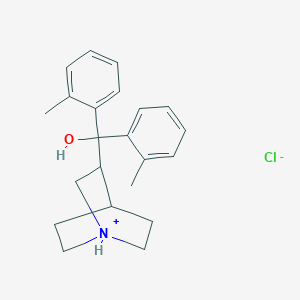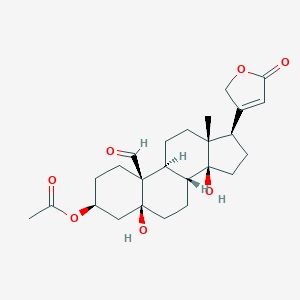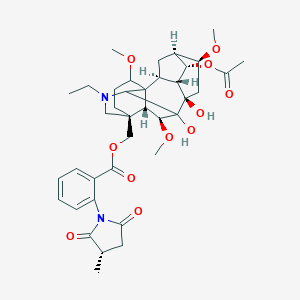
Nudicauline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipwqjeoncufcor-rnnmqtrdsa- (CAS No. 99815-83-5) is a compound with the molecular formula C38H50N2O11.HClO4 and a molecular weight of 810.5 g/mol. It is known for its role as an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist, with a selectivity comparable to that of Methyllycaconitine at brain sites.
Preparation Methods
The synthetic routes and reaction conditions for Ipwqjeoncufcor-rnnmqtrdsa- are not explicitly detailed in the available sources. it is typically synthesized under controlled laboratory conditions to ensure high purity and efficacy. Industrial production methods would likely involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to maintain quality and consistency.
Chemical Reactions Analysis
Ipwqjeoncufcor-rnnmqtrdsa- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified in the available sources, but typical reagents for such reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Ipwqjeoncufcor-rnnmqtrdsa- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a neuronal nicotinic receptor antagonist, which makes it valuable in neuropharmacological studies. Its selectivity for brain sites allows researchers to study the effects of nicotinic receptor inhibition on neural activity and behavior.
Mechanism of Action
The mechanism of action of Ipwqjeoncufcor-rnnmqtrdsa- involves its binding to neuronal nicotinic receptors, thereby inhibiting their activity. This inhibition affects the transmission of neural signals, which can be useful in studying various neurological conditions and potential treatments. The molecular targets and pathways involved include the nicotinic acetylcholine receptors in the brain.
Comparison with Similar Compounds
Ipwqjeoncufcor-rnnmqtrdsa- is similar to other Alpha-Bungarotoxin neuronal nicotinic receptor antagonists, such as Methyllycaconitine. its unique selectivity and binding affinity make it a valuable tool in neuropharmacological research. Similar compounds include Nudicauline and other nicotinic receptor antagonists .
Properties
CAS No. |
99815-83-5 |
|---|---|
Molecular Formula |
C38H50N2O11 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1 |
InChI Key |
IPWQJEONCUFCOR-SMGABUFOSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Purity |
96% (TLC, mass-spectrometry) |
Synonyms |
O14-Demethylmethyllycaconitine 14-acetate, perchlorate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







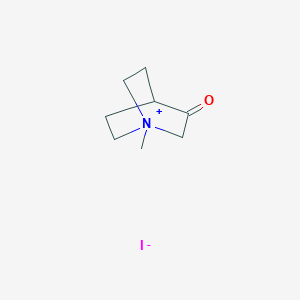
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)


